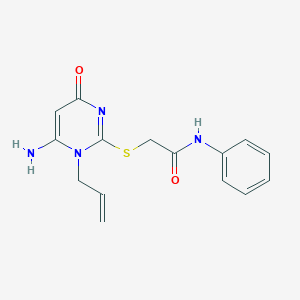![molecular formula C22H18NO2S+ B280484 12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium](/img/structure/B280484.png)
12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a polycyclic heteroaromatic compound that contains a thiazole ring fused with a pyridine ring and an acenaphthene ring system.
Wirkmechanismus
The exact mechanism of action of 12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium is not fully understood. However, it is believed to exert its pharmacological effects by inducing apoptosis in cancer cells and inhibiting the growth of microbial and viral pathogens. It has been suggested that this compound may target specific cellular pathways and proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its pharmacological properties, this compound has also been shown to have biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in neurological and metabolic processes. It has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium in lab experiments is its potential pharmacological properties, which may provide insights into the development of new drugs for cancer, microbial, and viral diseases. However, one of the limitations of using this compound is its complex synthesis method, which may be challenging for researchers without expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the research on 12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium. One direction is to investigate its potential as a drug candidate for various diseases, including cancer, microbial, and viral infections. Another direction is to explore its mechanism of action and identify specific cellular pathways and proteins that it targets. Additionally, further studies are needed to evaluate its safety and toxicity profiles, as well as its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of 12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium involves the condensation of 2-aminothiophenol with ethyl acetoacetate in the presence of acetic acid and glacial acetic acid. The resulting intermediate compound is then reacted with 9,10-dimethyl-1,2-benzanthracene-3,6-dicarboxaldehyde in the presence of piperidine to yield the final product.
Wissenschaftliche Forschungsanwendungen
12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium has been investigated for its potential pharmacological properties, including its anticancer, antimicrobial, and antiviral activities. Several studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1.
Eigenschaften
Molekularformel |
C22H18NO2S+ |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
ethyl 5,6-dimethyl-7-thia-4-azoniapentacyclo[9.7.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),5,9,11,13,15(19),16-nonaene-3-carboxylate |
InChI |
InChI=1S/C22H18NO2S/c1-4-25-22(24)21-20-16-10-6-8-14-7-5-9-15(19(14)16)17(20)11-18-23(21)12(2)13(3)26-18/h5-11H,4H2,1-3H3/q+1 |
InChI-Schlüssel |
WQTOALHKQQODPI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C3=CC=CC4=C3C(=CC=C4)C2=CC5=[N+]1C(=C(S5)C)C |
Kanonische SMILES |
CCOC(=O)C1=C2C3=CC=CC4=C3C(=CC=C4)C2=CC5=[N+]1C(=C(S5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)
![N-(3,5-dibromo-2-pyridinyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280403.png)



![1,5-dimethyl-4-nitro-N-[2-(phenylsulfanyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B280414.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)


![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280422.png)



